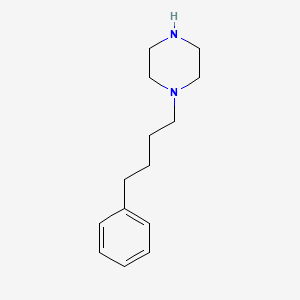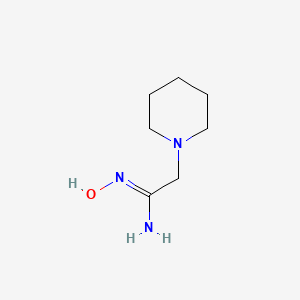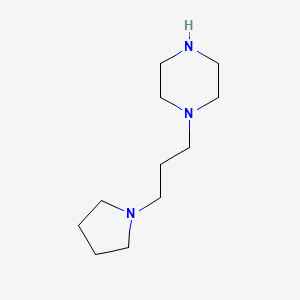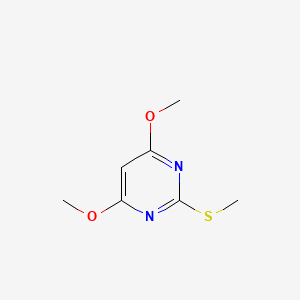
4,6-Dimethoxy-2-methylthiopyrimidine
概要
説明
4,6-Dimethoxy-2-methylthiopyrimidine is a chemical compound with the molecular formula C7H10N2O2S . It is a key intermediate in the synthesis of certain plant growth regulators, pesticides, and fungicides .
Synthesis Analysis
The synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide for a 95.6% yield . Another method involves synthesizing it from 2-thiobarbituric acid in the presence of potassium carbonate and chloromethane through a one-step procedure .Molecular Structure Analysis
The molecular weight of 4,6-Dimethoxy-2-methylthiopyrimidine is 186.23 g/mol . The IUPAC name for this compound is 4,6-dimethoxy-2-methylsulfanylpyrimidine . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis
The chemical reactions involving 4,6-Dimethoxy-2-methylthiopyrimidine are primarily related to its synthesis. As mentioned earlier, it can be synthesized from 2-chloro-4,6-dimethoxypyrimidine or 2-thiobarbituric acid .Physical And Chemical Properties Analysis
4,6-Dimethoxy-2-methylthiopyrimidine is a white or light yellow powder . It has a melting point of 56-60°C . The compound has a topological polar surface area of 69.5 Ų and a XLogP3-AA value of 1.7 .科学的研究の応用
4,6-Dimethoxy-2-methylthiopyrimidine: A Comprehensive Analysis of Scientific Research Applications:
Proteomics Research
4,6-Dimethoxy-2-methylthiopyrimidine is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reagent or a building block in synthesizing peptides or modifying proteins for analysis .
Pesticide and Medicine Intermediate
It serves as an intermediate in the synthesis of various pesticides and medicines. Its properties facilitate the creation of compounds that are biologically active, contributing to advancements in agricultural and pharmaceutical sectors .
Organic Synthesis
This compound is involved in organic synthesis processes. It can act as a precursor or an intermediate in the construction of complex organic molecules, which are essential for developing new materials and chemicals .
Chemical Research
In chemical research, 4,6-Dimethoxy-2-methylthiopyrimidine is used for studying chemical reactions, mechanisms, and properties. It’s a valuable tool for understanding molecular interactions and reaction kinetics .
Biochemical Studies
Researchers use this compound in biochemical studies to explore metabolic pathways and enzyme-catalyzed reactions. It can help in identifying new pathways or modifying existing ones for better understanding of biological processes .
Analytical Chemistry
In analytical chemistry, it may be used as a standard or reference compound when calibrating instruments or developing new analytical methods for detecting specific molecules or ions .
Material Science
This compound might be used in material science research to develop new materials with desired properties like increased strength, flexibility, or electrical conductivity .
Environmental Science
Lastly, it could be applied in environmental science to study the degradation of chemicals in the environment and their impact on ecosystems. Understanding how compounds like 4,6-Dimethoxy-2-methylthiopyrimidine interact with environmental factors is crucial for assessing ecological risks .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4,6-dimethoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSYQIBBJXLQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372619 | |
| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2-methylthiopyrimidine | |
CAS RN |
90905-46-7 | |
| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental advantages of the new synthesis method for 4,6-dimethoxy-2-methylthiopyrimidine described in the research?
A1: The traditional synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, which utilizes 4,6-dimethoxy-2-methylthiopyrimidine as a key intermediate, involves the use of highly toxic dimethylsulfate and corrosive phosphorus oxychloride. [] These chemicals pose significant environmental risks. The new method described in the research replaces dimethylsulfate with chloromethane as a methylating agent. [] This substitution offers several environmental advantages:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


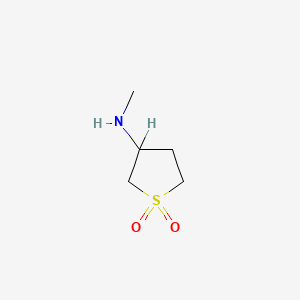
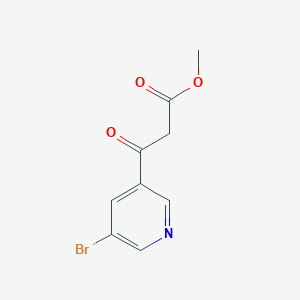
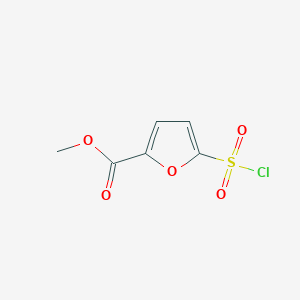
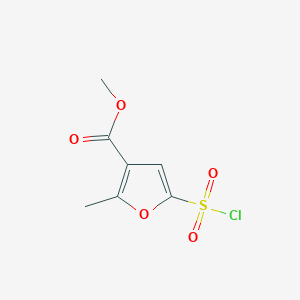

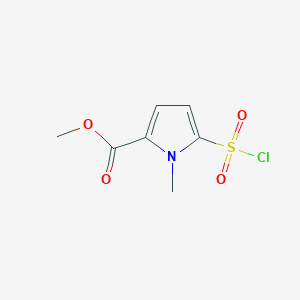
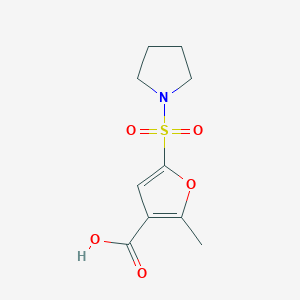
![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)

